molecular formula C14H14N2O4S B269569 (2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid

(2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid

Cat. No. B269569
M. Wt: 306.34 g/mol
InChI Key: WOEGSHUHAPADBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid, also known as MTAPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTAPA belongs to a class of compounds known as thiazole derivatives, which have been widely studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of (2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. (2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, (2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid has been shown to have a number of biochemical and physiological effects in vitro and in vivo. Studies have shown that (2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid can induce DNA damage and oxidative stress in cancer cells, leading to their death. (2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of (2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. However, one of the limitations of (2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid is its low solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action of (2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid and its potential side effects.

Future Directions

There are several future directions for research on (2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid. One area of research is to develop more efficient and effective methods for synthesizing (2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid. Another area of research is to investigate the potential use of (2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid in combination with other anti-cancer agents, which may enhance its therapeutic efficacy. Furthermore, more studies are needed to investigate the potential side effects of (2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid and to develop strategies to mitigate these effects. Finally, more studies are needed to investigate the potential applications of (2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid in other disease areas, such as inflammatory diseases and neurological disorders.

Synthesis Methods

(2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-nitrothiazole with 4-(2-chloroethoxy)aniline in the presence of a base such as sodium hydride. The resulting intermediate is then treated with ethyl chloroacetate, followed by hydrolysis to obtain the final product.

Scientific Research Applications

(2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising applications of (2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid is in the field of cancer therapy. Studies have shown that (2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. (2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

properties

Product Name

(2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

2-[2-[4-(2-methyl-1,3-thiazol-4-yl)anilino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C14H14N2O4S/c1-9-15-12(8-21-9)10-2-4-11(5-3-10)16-13(17)6-20-7-14(18)19/h2-5,8H,6-7H2,1H3,(H,16,17)(H,18,19)

InChI Key

WOEGSHUHAPADBW-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)COCC(=O)O

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)COCC(=O)O

Origin of Product

United States

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